molecular formula C18H13BrCl2N2O2S B300875 5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300875
M. Wt: 472.2 g/mol
InChI Key: MTSNUACNUGDGPZ-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell growth, and induce cell death in cancer cells. The compound has also been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to determine its potential uses.

Future Directions

There are several future directions for the study of 5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone. One of the directions is the investigation of its potential use in the development of new drugs for the treatment of various diseases. Another direction is the study of its mechanism of action, which could provide insights into its potential uses. Additionally, the compound could be studied for its potential use in the development of new antibacterial agents.

Synthesis Methods

The synthesis of 5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide to form the final compound.

Scientific Research Applications

5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use in the development of new drugs for the treatment of various diseases.

properties

Product Name

5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C18H13BrCl2N2O2S

Molecular Weight

472.2 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H13BrCl2N2O2S/c1-23-17(24)15(22-18(23)26)7-10-2-5-16(13(19)6-10)25-9-11-3-4-12(20)8-14(11)21/h2-8H,9H2,1H3,(H,22,26)/b15-7-

InChI Key

MTSNUACNUGDGPZ-CHHVJCJISA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Br)/NC1=S

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Br)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Br)NC1=S

Origin of Product

United States

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